molecular formula C11H7BrO5 B11836238 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B11836238
M. Wt: 299.07 g/mol
InChI Key: DJDKJUHKWFWODD-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives, consisting of a benzene ring fused with a pyrone ring. This particular compound features a bromine atom at the 3-position, a hydroxy group at the 4-position, and an acetate ester at the 7-position, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:

    Acetylation: The hydroxy group at the 7-position can be acetylated using acetic anhydride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for bromination and acetylation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

    Ester Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products include 3-amino-4-hydroxy-2-oxo-2H-chromen-7-yl acetate or 3-thio-4-hydroxy-2-oxo-2H-chromen-7-yl acetate.

    Oxidation: 4-Keto-2-oxo-2H-chromen-7-yl acetate.

    Reduction: 4-Alkyl-2-oxo-2H-chromen-7-yl acetate.

    Hydrolysis: 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-carboxylic acid.

Scientific Research Applications

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress and inflammation.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of fluorescent probes and sensors due to its coumarin backbone, which exhibits strong fluorescence.

Mechanism of Action

The biological activity of 3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is primarily due to its ability to interact with various molecular targets. The hydroxy and acetate groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can inhibit enzyme activity, leading to various therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: Lacks the bromine atom and acetate group, making it less versatile in chemical reactions.

    7-Hydroxy-4-methylcoumarin: Contains a methyl group instead of a bromine atom, altering its reactivity and biological activity.

    3-Bromo-4-hydroxycoumarin: Similar structure but lacks the acetate group, affecting its solubility and reactivity.

Uniqueness

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate is unique due to the combination of the bromine atom, hydroxy group, and acetate ester. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Bromo-4-hydroxy-2-oxo-2H-chromen-7-yl acetate, a derivative of coumarin, has garnered attention for its diverse biological activities. Coumarins are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data on its mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyValue
CAS Number 14334-06-6
Molecular Formula C11H9BrO4
Molecular Weight 299.09 g/mol
IUPAC Name This compound

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that compounds with similar coumarin structures showed potent activity against various cancer cell lines. For instance, a related compound exhibited an IC50 value of 0.47 µM against MCF-7 breast cancer cells, suggesting a strong potential for tumor suppression .

Case Study:
In a comparative study, derivatives of coumarin were screened for cytotoxicity against human cancer cell lines. The results indicated that modifications at the bromine position significantly enhanced the anticancer activity, with some derivatives showing IC50 values in the nanomolar range.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It was found to inhibit the growth of various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest: By interfering with cell cycle regulation, it prevents cancer cell proliferation.

Comparative Analysis with Related Compounds

A comparison with other coumarin derivatives reveals that structural modifications significantly influence biological activity:

CompoundIC50 (µM)Activity Type
3-Bromo-4-hydroxy coumarin0.47Anticancer
Coumarin derivative A9.54Anticancer
Coumarin derivative B21.8Selective inhibition

Properties

Molecular Formula

C11H7BrO5

Molecular Weight

299.07 g/mol

IUPAC Name

(3-bromo-4-hydroxy-2-oxochromen-7-yl) acetate

InChI

InChI=1S/C11H7BrO5/c1-5(13)16-6-2-3-7-8(4-6)17-11(15)9(12)10(7)14/h2-4,14H,1H3

InChI Key

DJDKJUHKWFWODD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Br)O

Origin of Product

United States

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